molecular formula C24H22N2O2 B11348966 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide

Cat. No.: B11348966
M. Wt: 370.4 g/mol
InChI Key: AZZVIICXENBKAB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide is a synthetic compound that combines an indole moiety with a phenylethyl group and a methoxybenzamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide typically involves the coupling of tryptamine with a methoxybenzoyl chloride derivative. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the methoxybenzamide moiety.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the methoxybenzamide structure may inhibit enzymes involved in inflammatory processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide is unique due to its specific combination of an indole moiety with a methoxybenzamide structure. This unique combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide

InChI

InChI=1S/C24H22N2O2/c1-28-23-14-8-6-12-19(23)24(27)26-15-20(17-9-3-2-4-10-17)21-16-25-22-13-7-5-11-18(21)22/h2-14,16,20,25H,15H2,1H3,(H,26,27)

InChI Key

AZZVIICXENBKAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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